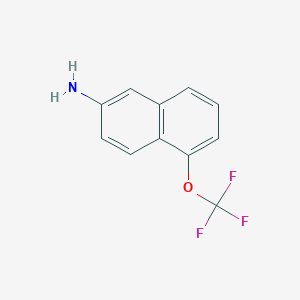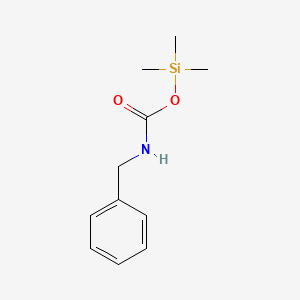![molecular formula C12H20BNO2 B11882555 (4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid CAS No. 109971-40-6](/img/structure/B11882555.png)
(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-(Isopropylamino)propyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an isopropylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Isopropylamino)propyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: This can be achieved through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.
Substitution Reaction: The phenylboronic acid is then subjected to a substitution reaction with 2-(isopropylamino)propyl chloride under basic conditions to introduce the isopropylamino group.
Industrial Production Methods
Industrial production methods for (4-(2-(Isopropylamino)propyl)phenyl)boronic acid may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(4-(2-(Isopropylamino)propyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives under oxidative conditions.
Substitution: The isopropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(4-(2-(Isopropylamino)propyl)phenyl)boronic acid has several scientific research applications:
作用机制
The mechanism of action of (4-(2-(Isopropylamino)propyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The isopropylamino group can enhance the compound’s binding affinity and selectivity for specific targets .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the isopropylamino group and has different reactivity and applications.
4-Propylphenylboronic Acid: Similar structure but with a propyl group instead of the isopropylamino group.
Uniqueness
(4-(2-(Isopropylamino)propyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and isopropylamino groups, which confer distinct reactivity and potential for diverse applications in synthesis, biology, and medicine .
属性
CAS 编号 |
109971-40-6 |
|---|---|
分子式 |
C12H20BNO2 |
分子量 |
221.11 g/mol |
IUPAC 名称 |
[4-[2-(propan-2-ylamino)propyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H20BNO2/c1-9(2)14-10(3)8-11-4-6-12(7-5-11)13(15)16/h4-7,9-10,14-16H,8H2,1-3H3 |
InChI 键 |
DCCHCLPZXAHCQJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)CC(C)NC(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![9-Methoxy-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B11882556.png)

![2-Ethyl-2'H-spiro[cyclohexane-1,1'-isoquinoline]](/img/structure/B11882568.png)
